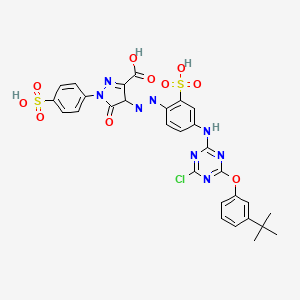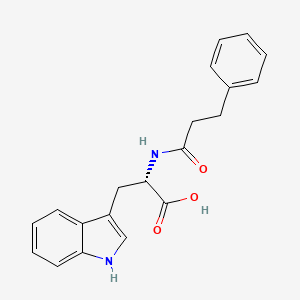
N(beta)-Phenylpropionyltryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(beta)-Phenylpropionyltryptophan is a synthetic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of a phenylpropionyl group attached to the nitrogen atom of the tryptophan molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(beta)-Phenylpropionyltryptophan typically involves the acylation of tryptophan with phenylpropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
- Use of automated reactors for precise control of reaction conditions
- Purification steps such as recrystallization or chromatography to obtain the desired product with high purity
化学反応の分析
Types of Reactions
N(beta)-Phenylpropionyltryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: The phenylpropionyl group can be reduced to a phenylethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
- Oxindole derivatives from oxidation
- Phenylethyltryptophan from reduction
- Various substituted tryptophan derivatives from nucleophilic substitution
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N(beta)-Phenylpropionyltryptophan involves its interaction with specific molecular targets and pathways. The phenylpropionyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The tryptophan moiety can engage in various biochemical pathways, including:
Serotonin Pathway: Potential modulation of serotonin synthesis and signaling.
Kynurenine Pathway: Involvement in the metabolism of tryptophan to kynurenine and its derivatives.
類似化合物との比較
N(beta)-Phenylpropionyltryptophan can be compared with other tryptophan derivatives, such as:
N-Acetyltryptophan: Similar in structure but with an acetyl group instead of a phenylpropionyl group.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biological activities.
Tryptophan Methyl Ester: A methyl ester derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical and biological properties compared to other tryptophan derivatives.
特性
CAS番号 |
74717-58-1 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,10-12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChIキー |
IKWKAVNTITZXAF-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


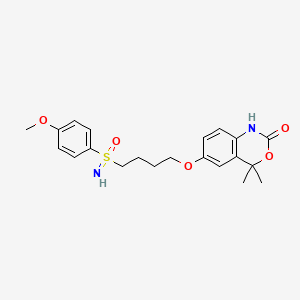
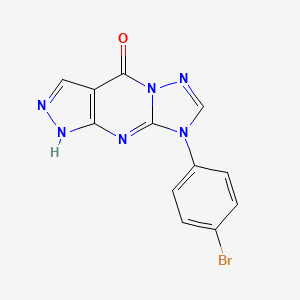
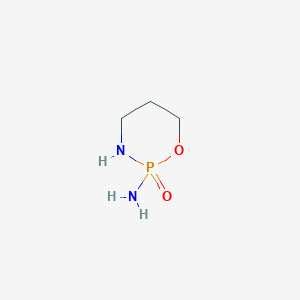
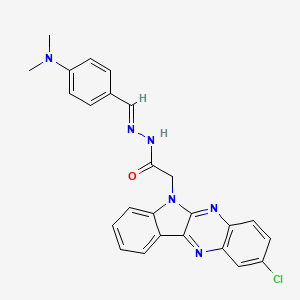
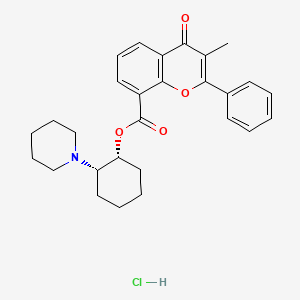
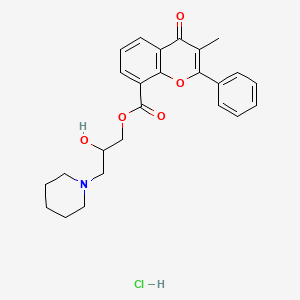
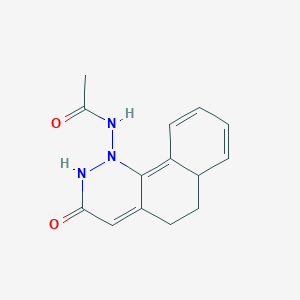
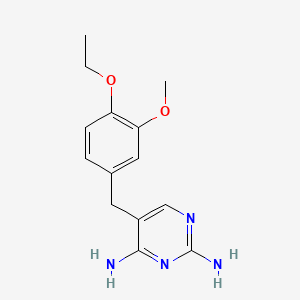
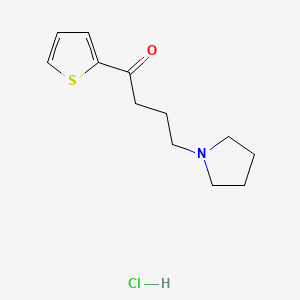

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

